molecular formula C6H12N2O2 B140305 (S)-methyl hexahydropyridazine-3-carboxylate CAS No. 138323-07-6

(S)-methyl hexahydropyridazine-3-carboxylate

Cat. No.: B140305
CAS No.: 138323-07-6
M. Wt: 144.17 g/mol
InChI Key: GAUFSAOOPHWSRO-YFKPBYRVSA-N
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Description

(S)-methyl hexahydropyridazine-3-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of hexahydropyridazine, a six-membered ring containing two nitrogen atoms. The compound’s stereochemistry is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl hexahydropyridazine-3-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with hexahydropyridazine-3-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid.

    Purification: The resulting ester is purified through recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve biotransformation methods, which offer advantages such as mild reaction conditions, high stereoselectivity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(S)-methyl hexahydropyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(S)-methyl hexahydropyridazine-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-methyl hexahydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-methyl hexahydropyridazine-3-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications.

Properties

IUPAC Name

methyl (3S)-diazinane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-10-6(9)5-3-2-4-7-8-5/h5,7-8H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUFSAOOPHWSRO-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCNN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCNN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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